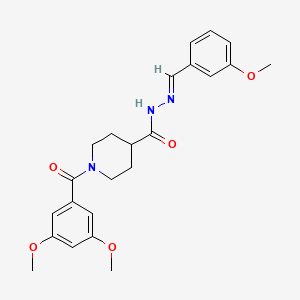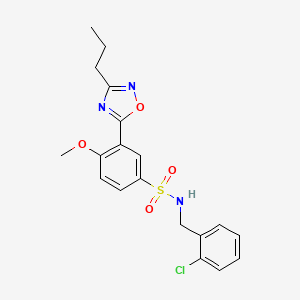
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CBMPO, is a sulfonamide derivative that has shown promising results in scientific research. CBMPO has been studied for its potential as a therapeutic agent for various medical conditions, including cancer and inflammation.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the expression of cancer-related genes. Inflammatory cells, N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide research. One potential direction is to investigate its potential as a therapeutic agent for other medical conditions, such as autoimmune diseases. Another potential direction is to explore its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide to improve its availability for scientific research.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves the reaction of 2-chlorobenzylamine with 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonyl chloride in the presence of a base. The reaction yields a white crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various medical conditions. One study found that N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide inhibited the growth of cancer cells in vitro and in vivo, suggesting that it could be a promising anti-cancer agent. Another study found that N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide had anti-inflammatory effects in a mouse model of acute lung injury, indicating that it could be a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-6-18-22-19(27-23-18)15-11-14(9-10-17(15)26-2)28(24,25)21-12-13-7-4-5-8-16(13)20/h4-5,7-11,21H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNKTPHSGZAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)

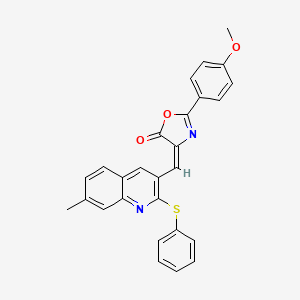
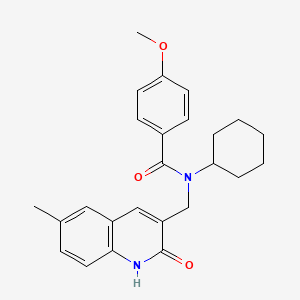
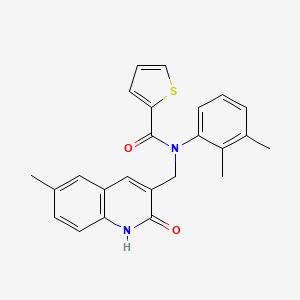
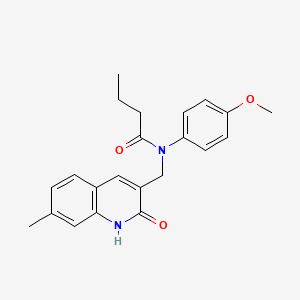
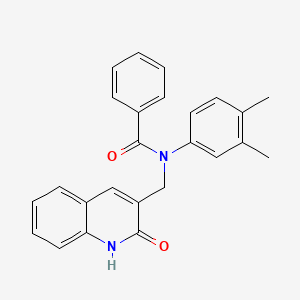

![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
